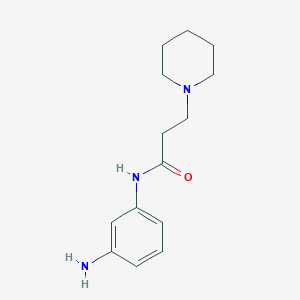

N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide

Description

N-(3-Aminophenyl)-3-(piperidin-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a piperidine ring and a 3-aminophenyl group. Its molecular formula is C₁₄H₂₁N₃O, with a molecular weight of 247.34 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name |

N-(3-aminophenyl)-3-piperidin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-12-5-4-6-13(11-12)16-14(18)7-10-17-8-2-1-3-9-17/h4-6,11H,1-3,7-10,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVYRZFUCYXRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 3-aminophenylpropanoic acid with piperidine under amide formation conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

Oxidation: Nitroso or nitro derivatives of the aromatic amine.

Reduction: The corresponding amine from the reduction of the amide group.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide exhibit potential anticancer properties. A study demonstrated that certain compounds within this class can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In vitro studies have shown that one derivative significantly reduced the viability of breast cancer cell lines by inducing apoptosis at concentrations as low as 10 µM, suggesting a promising avenue for further development in cancer therapeutics .

NLRP3 Inflammasome Inhibition

The compound has been investigated for its role as an NLRP3 inflammasome inhibitor, which is crucial in inflammatory diseases. A recent study highlighted that modifications to the piperidine ring enhance the inhibitory activity against NLRP3, leading to reduced IL-1β release in macrophages.

Data Table: NLRP3 Inhibition Studies

| Compound | IL-1β Inhibition (%) | Pyroptosis Reduction (%) | Concentration (µM) |

|---|---|---|---|

| Compound A | 20.3 ± 1.3 | 39.2 ± 6.6 | 10 |

| Compound B | 18.0 ± 2.0 | 35.0 ± 5.0 | 10 |

This table summarizes the effects observed in various compounds derived from this compound, underscoring its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. A series of amide chalcones synthesized from this compound showed significant antibacterial effects, particularly against Gram-positive bacteria.

Case Study:

In a controlled study, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Staphylococcus aureus, indicating a strong potential for development as an antimicrobial agent .

Neuropharmacological Effects

Given the piperidine moiety's association with neuroactive compounds, this compound has been studied for its effects on neurotransmitter systems.

Serotonergic Activity

Compounds related to this structure have shown affinity for serotonin receptors, suggesting potential applications in treating mood disorders.

Data Table: Serotonin Receptor Binding Affinity

| Compound | Receptor Type | Binding Affinity (Ki, nM) |

|---|---|---|

| Compound C | 5-HT1D | 25 |

| Compound D | 5-HT2A | 30 |

These findings indicate that modifications to the core structure can yield compounds with varying affinities for serotonin receptors, opening avenues for antidepressant development .

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The aromatic amine group can form hydrogen bonds with target proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Impact of Aromatic Substituents: The 3-aminophenyl group in the target compound distinguishes it from analogs like 4d (indolin-2-one) and 7b (methoxyphenyl acryloyl). Xanthone-based analogs (e.g., 7e) demonstrate higher synthetic yields (63%) and anticancer activity, likely due to their planar tricyclic structure improving intercalation with DNA.

Role of Heterocyclic Moieties :

- The piperidinyl group is conserved across all compounds, suggesting its importance in modulating lipophilicity and target engagement. However, replacing piperidine with morpholine (8b , ) or pyrrolidine (8c , ) reduces anticancer efficacy, highlighting piperidine’s optimal ring size and basicity.

Biological Activity Trends :

- Antibacterial activity is strongly influenced by hybrid structures. For example, 5d combines indolin-2-one with nitroimidazole, achieving a 70.7% yield and potent activity against drug-resistant pathogens.

- Antibiofilm agents like 7b leverage acryloyl groups to inhibit quorum sensing, with IC₅₀ values in the low micromolar range.

Biological Activity

N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide is a compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 247.34 g/mol. The compound features an aromatic amine group and a piperidine moiety, which are critical for its biological interactions. The aromatic amine can form hydrogen bonds with target proteins, while the piperidine ring enhances binding affinity through hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various metabolic pathways. Preliminary studies suggest that it may influence insulin receptor signaling, which could be beneficial in diabetes management. The compound's structure allows it to modulate protein activity, leading to various physiological effects.

Antidiabetic Potential

Research indicates that this compound may serve as a potential antidiabetic agent. Its interactions with insulin receptors suggest it could enhance glucose metabolism and assist in managing type 1 and type 2 diabetes mellitus.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating a potential role in developing new antibiotics .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of this compound, the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. The results highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often introduced via amide bond formation using coupling reagents (e.g., EDCI/HOBt). Reaction optimization includes adjusting solvent polarity (e.g., acetonitrile or DCM), stoichiometry of piperidine (3 equivalents), and temperature (room temperature to reflux). Recrystallization in EtOAc or EtOH improves purity . Yield optimization may require monitoring by TLC or HPLC, with typical yields ranging from 28% to 61% depending on substituents .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms proton environments (e.g., aromatic NH2 at δ 6.5–7.5 ppm, piperidine protons at δ 1.4–3.0 ppm) and carbon backbone .

- HRMS : Validates molecular weight (e.g., C14H20N3O has a theoretical mass of 246.16 g/mol) .

- HPLC-PDA/MS : Assesses purity and identifies byproducts.

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Initial screens often target enzymes (e.g., proteases, kinases) or receptors (e.g., GPCRs). For example:

- Topoisomerase Inhibition Assays : Use plasmid relaxation assays with ethidium bromide staining .

- Antimicrobial Activity : MIC determinations against S. aureus or biofilm inhibition via crystal violet assays (IC50 values reported for related amides: 2.4–8.6 µM) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability). Strategies include:

- Metabolic Profiling : Use liver microsomes or CYP450 assays to identify degradation pathways .

- Formulation Adjustments : Incorporate prodrug strategies (e.g., trifluoroacetyl protection ) or nanoparticle delivery to enhance bioavailability.

- Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC50 values with effective plasma concentrations .

Q. What computational methods predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., CB2 or PARP1 ).

- MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in GROMACS .

- QSAR Models : Corlate substituent effects (e.g., piperidine vs. morpholine) with activity using MOE or RDKit .

Q. How can structural modifications improve selectivity for a target enzyme over isoforms?

- Methodological Answer :

- SAR Studies : Replace piperidine with smaller rings (e.g., pyrrolidine) to reduce off-target binding. Evidence shows morpholine derivatives (e.g., compound 8b ) exhibit altered selectivity profiles.

- Crystallography : Resolve co-crystal structures (e.g., with PARP1 ) to identify key binding residues.

- Fluorine Scanning : Introduce fluorine at meta/para positions to modulate electron density and H-bonding .

Data Interpretation and Optimization

Q. How should researchers address low yields in the final synthetic step?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates).

- Catalyst Screening : Test alternative bases (e.g., K2CO3 vs. Et3N) or transition-metal catalysts (e.g., CuI for click chemistry ).

- Solvent Optimization : Switch to polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Gene Knockdown : Use siRNA/shRNA to silence putative targets (e.g., matriptase ) and assess rescue effects.

- Pull-Down Assays : Label the compound with biotin or fluorescent tags for target identification via streptavidin beads .

- Transcriptomics/Proteomics : Compare expression profiles in treated vs. untreated cells via RNA-seq or SILAC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.